molecular formula C9H18N2O B578418 trans-4-(1-Piperidinyl)tetrahydro-3-furanamine CAS No. 1212094-22-8

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine

Cat. No. B578418
CAS RN: 1212094-22-8
M. Wt: 170.256
InChI Key: LIVAHWSHBPBTDT-IUCAKERBSA-N
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Description

“trans-4-(1-Piperidinyl)tetrahydro-3-furanamine” is a chemical compound with the empirical formula C9H20Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “trans-4-(1-Piperidinyl)tetrahydro-3-furanamine” can be represented by the SMILES string Cl.Cl.N[C@H]1COC[C@@H]1N2CCCCC2 . The InChI key for this compound is MAIIJKAMBNKIRT-CDEWPDHBSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-4-(1-Piperidinyl)tetrahydro-3-furanamine” include its empirical formula (C9H20Cl2N2O), molecular weight (243.17), and its solid form . More detailed properties like melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Agricultural Chemistry

Lastly, its application in agricultural chemistry could involve the development of new pesticides or herbicides. The piperidine moiety is a common feature in many agrochemicals, and this compound could lead to safer and more effective products.

Each of these applications leverages the unique chemical structure of trans-4-(1-Piperidinyl)tetrahydro-3-furanamine to explore and develop new scientific and technological frontiers. While the compound is provided to early discovery researchers as part of a collection of unique chemicals .

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that “trans-4-(1-Piperidinyl)tetrahydro-3-furanamine” is classified as Acute Tox. 4 Oral, with the hazard statement H302 . The product is sold “as-is” and the buyer assumes responsibility for its safe use .

properties

IUPAC Name

(3R,4R)-4-piperidin-1-yloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-6-12-7-9(8)11-4-2-1-3-5-11/h8-9H,1-7,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVAHWSHBPBTDT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2COCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2COC[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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